molecular formula C11H20O2Si B12528761 2,3-Diethyl-1-(trimethylsilyl)cycloprop-2-ene-1-carboxylic acid CAS No. 736137-14-7

2,3-Diethyl-1-(trimethylsilyl)cycloprop-2-ene-1-carboxylic acid

Cat. No.: B12528761
CAS No.: 736137-14-7
M. Wt: 212.36 g/mol
InChI Key: APLXLFADMUWBLZ-UHFFFAOYSA-N
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Description

2,3-Diethyl-1-(trimethylsilyl)cycloprop-2-ene-1-carboxylic acid is a specialized organic compound that features a cyclopropene ring, which is known for its high ring strain and reactivity. The presence of the trimethylsilyl group adds to its unique chemical properties, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diethyl-1-(trimethylsilyl)cycloprop-2-ene-1-carboxylic acid typically involves the reaction of ethyl diazoacetate with acetylene in the presence of a rhodium catalyst. This reaction forms the cyclopropene ring, and subsequent steps introduce the diethyl and trimethylsilyl groups. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the catalytic processes involved.

Chemical Reactions Analysis

Types of Reactions

2,3-Diethyl-1-(trimethylsilyl)cycloprop-2-ene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to maintain the integrity of the cyclopropene ring .

Major Products

The major products formed from these reactions include various cyclopropane derivatives, carboxylic acids, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Diethyl-1-(trimethylsilyl)cycloprop-2-ene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Diethyl-1-(trimethylsilyl)cycloprop-2-ene-1-carboxylic acid involves its high ring strain, which makes it highly reactive. The compound can participate in various cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile. The trimethylsilyl group can also be cleaved under specific conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both diethyl and trimethylsilyl groups in 2,3-Diethyl-1-(trimethylsilyl)cycloprop-2-ene-1-carboxylic acid makes it unique compared to other cyclopropene derivatives. These groups enhance its reactivity and make it suitable for a broader range of chemical transformations and applications.

Properties

CAS No.

736137-14-7

Molecular Formula

C11H20O2Si

Molecular Weight

212.36 g/mol

IUPAC Name

2,3-diethyl-1-trimethylsilylcycloprop-2-ene-1-carboxylic acid

InChI

InChI=1S/C11H20O2Si/c1-6-8-9(7-2)11(8,10(12)13)14(3,4)5/h6-7H2,1-5H3,(H,12,13)

InChI Key

APLXLFADMUWBLZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C1(C(=O)O)[Si](C)(C)C)CC

Origin of Product

United States

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